2-(2-Nitrophenyl)ethanamine
Overview
Description
2-(2-Nitrophenyl)ethanamine, also known as 2-Nitrophenethylamine, is a chemical compound with the molecular formula C8H10N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-Nitrophenyl)ethanamine consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 166.18 .Physical And Chemical Properties Analysis
2-(2-Nitrophenyl)ethanamine has a boiling point of 147 °C (under a pressure of 13 Torr), and a predicted density of 1.206±0.06 g/cm3 . It is slightly soluble in chloroform and methanol, and its predicted pKa value is 9.37±0.10 . The compound is an oil and its color ranges from red to dark red .Scientific Research Applications
Synthesis of Schiff Bases
- Scientific Field : Organic Chemistry
- Application Summary : “2-(2-Nitrophenyl)ethanamine” is used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
- Method of Application : The dehydration reaction between “2-(2-Nitrophenyl)ethanamine” and the corresponding aldehydes is monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases are deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes : The result is the formation of Schiff bases, which have various applications in the field of medicinal and analytical chemistry .
Pancreatic Lipase Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : Schiff bases derived from “2-(2-Nitrophenyl)ethanamine” have shown promising activity as pancreatic lipase inhibitors . Pancreatic lipase inhibitors are used in the treatment of obesity .
- Method of Application : The synthesized compounds are evaluated for their pancreatic lipase inhibition activity .
- Results or Outcomes : The synthesized compounds revealed promising activity as compared to the Orlistat reference .
CGRP Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-(2-Nitrophenyl)ethanamine” can be used in the synthesis of CGRP receptor antagonists . CGRP (Calcitonin Gene-Related Peptide) receptor antagonists are a class of drugs that block the action of CGRP, a molecule that plays a key role in migraines .
- Method of Application : The specific methods of application would depend on the exact structure of the CGRP receptor antagonist being synthesized .
- Results or Outcomes : The synthesized CGRP receptor antagonists could potentially be used in the treatment of migraines .
Synthesis of Palladacycles
- Scientific Field : Inorganic Chemistry
- Application Summary : “4-Nitrophenethylamine hydrochloride”, a compound related to “2-(2-Nitrophenyl)ethanamine”, has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .
- Method of Application : The specific methods of application would depend on the exact structure of the palladacycle being synthesized .
- Results or Outcomes : The synthesized palladacycles could potentially be used in various applications, including as catalysts in organic synthesis .
Synthesis of N- (4-nitrophenethyl)formamide
- Scientific Field : Organic Chemistry
- Application Summary : “4-Nitrophenethylamine hydrochloride”, a compound related to “2-(2-Nitrophenyl)ethanamine”, has been used in the synthesis of N- (4-nitrophenethyl)formamide .
- Method of Application : The specific methods of application would depend on the exact structure of the N- (4-nitrophenethyl)formamide being synthesized .
- Results or Outcomes : The synthesized N- (4-nitrophenethyl)formamide could potentially be used in various applications, including as intermediates in organic synthesis .
Safety And Hazards
2-(2-Nitrophenyl)ethanamine should be handled in a well-ventilated place. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . Dust formation should be prevented and non-sparking tools should be used . In case of fire, electrostatic discharge steam should be prevented .
properties
IUPAC Name |
2-(2-nitrophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSCXBCJJMZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500454 | |
Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)ethanamine | |
CAS RN |
33100-15-1 | |
Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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